1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride
Description
Position within Organofluorine Chemistry Field
Organofluorine chemistry focuses on compounds containing carbon-fluorine bonds, which exhibit exceptional stability, lipophilicity, and electronic effects due to fluorine’s high electronegativity (3.98 Pauling scale). The integration of a trifluoromethyl group (-CF₃) and a carbonyl fluoride (-COF) moiety into a cyclopropane framework positions this compound at the intersection of three key areas:
- Strained hydrocarbon systems : The cyclopropane ring’s 60° bond angles induce significant angle strain, increasing reactivity while maintaining thermal stability.
- Fluorine substitution effects : The -CF₃ group exerts strong electron-withdrawing effects, altering electron density distribution and enhancing resistance to oxidative metabolism.
- Acylating agents : The carbonyl fluoride group serves as a versatile electrophile for nucleophilic substitution reactions, enabling the synthesis of amides, esters, and thioesters.
Table 1: Comparative Properties of Fluorinated Cyclopropanes
| Compound | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|
| 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride | C₅H₄F₄O | -CF₃, -COF, cyclopropane | Pharmaceutical intermediates |
| Trifluoromethylcyclopropane carboxylic acid | C₅H₅F₃O₂ | -CF₃, -COOH, cyclopropane | Bioisosteres in drug design |
| 1,1-Disubstituted CF₃-cyclopropanes | C₆H₈F₃ | -CF₃, alkyl/aryl substituents | Agrochemicals |
The compound’s synergy of strain and fluorine substitution enables unique reactivity unattainable with non-fluorinated analogs. For instance, the -CF₃ group stabilizes adjacent carbocations through inductive effects, facilitating ring-opening reactions under mild conditions.
Significance of Trifluoromethyl-Substituted Cyclopropanes
Trifluoromethylcyclopropanes (TFCPs) have emerged as privileged scaffolds in medicinal chemistry due to their ability to mimic tert-butyl groups while offering superior metabolic stability and membrane permeability. Key applications include:
- Bioisosteric replacement : TFCPs serve as non-classical bioisosteres for tert-butyl groups, reducing metabolic liabilities while maintaining target binding affinity. For example, ACT-709478, a T-type calcium channel blocker, incorporates a TFCP moiety to enhance brain penetration.
- Stereochemical control : The cyclopropane ring’s rigidity allows precise spatial arrangement of substituents, critical for enantioselective interactions with biological targets. Copper-catalyzed cyclopropanations using trifluorodiazoethane enable the synthesis of trans-1-trifluoromethyl-2-arylcyclopropanes with >99% enantiomeric excess.
Table 2: Synthetic Methods for Trifluoromethylcyclopropanes
| Method | Reagents | Selectivity | Yield (%) |
|---|---|---|---|
| Copper-catalyzed cyclopropanation | Trifluorodiazoethane, Cu(I) | Enantioselective | 61–99 |
| Sulfonium ylide addition | CF₃-alkenes, ylides | Diastereoselective | ≤97 |
| Myoglobin-catalyzed transfer | CF₃CHN₂, engineered enzymes | Stereodivergent | 85–99 |
These methods underscore the compound’s adaptability to both traditional organometallic catalysis and biocatalytic approaches, addressing scalability challenges in industrial applications.
Importance of Carbonyl Fluoride Functionality
The carbonyl fluoride group (-COF) confers distinct reactivity compared to other acyl halides:
- Enhanced electrophilicity : The combined electron-withdrawing effects of fluorine and the carbonyl group render the carbonyl carbon highly susceptible to nucleophilic attack. This property facilitates efficient acylation reactions without requiring aggressive reagents.
- Hydrolytic stability : Unlike acyl chlorides, carbonyl fluorides exhibit slower hydrolysis rates in aqueous media, allowing their use in biphasic reaction systems. Hydrolysis yields CO₂ and HF, necessitating anhydrous conditions for long-term storage.
Table 3: Reactivity of Acyl Halides
| Halide | Electrophilicity | Hydrolysis Rate | Typical Applications |
|---|---|---|---|
| Carbonyl fluoride | High | Moderate | Synthesis of fluoropolymers |
| Acyl chloride | Very high | Rapid | Friedel-Crafts acylations |
| Acyl bromide | Moderate | Fast | Peptide coupling reactions |
In synthetic pathways, 1-(trifluoromethyl)cyclopropane-1-carbonyl fluoride acts as a linchpin for derivatization. For example, reaction with amines generates cyclopropane-containing amides, which are prevalent in protease inhibitors.
Research Motivation and Objectives
Current research prioritizes three objectives:
- Stereoselective synthesis : Developing catalytic asymmetric methods to access enantiomerically pure TFCPs remains challenging due to the cyclopropane ring’s rigidity. Recent breakthroughs include myoglobin-catalyzed cyclopropanations achieving 99.9% ee.
- Scalable production : Traditional routes relying on sulfur tetrafluoride (SF₄) face safety and cost barriers. Innovations such as deoxyfluorination of cyclopropanecarboxylic acids using KF offer safer alternatives.
- Diversification strategies : Expanding the compound’s utility through cross-coupling reactions, photoredox catalysis, and late-stage functionalization. For instance, nickel-catalyzed Negishi couplings enable the introduction of aryl and alkenyl groups to the cyclopropane core.
Ongoing challenges include mitigating HF byproduction during synthesis and improving the compatibility of TFCPs with bioorthogonal chemistry platforms. Addressing these issues will unlock new applications in targeted drug delivery and materials science.
Properties
CAS No. |
277756-43-1 |
|---|---|
Molecular Formula |
C5H4F4O |
Molecular Weight |
156.08 g/mol |
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbonyl fluoride |
InChI |
InChI=1S/C5H4F4O/c6-3(10)4(1-2-4)5(7,8)9/h1-2H2 |
InChI Key |
CQMGEYIXHULMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Using Trifluoromethylcarbene Precursors
One of the most effective approaches to access trifluoromethyl-substituted cyclopropanes involves the generation of trifluoromethylcarbene or related reactive intermediates that undergo cyclopropanation with alkenes.
Trifluorodiazoethane-mediated Cyclopropanation : Copper-catalyzed enantioselective cyclopropanation using trifluorodiazoethane with alkenyl boronates has been demonstrated to yield trifluoromethylcyclopropanes with high stereocontrol. This method allows the formation of 1,1-disubstituted trifluoromethylcyclopropanes in good yields and enantioselectivities, providing a stereoselective route to the trifluoromethylated cyclopropane ring.
Sulfonium Ylide-Mediated Cyclopropanation : Mild, diazo-free synthesis of trifluoromethylcyclopropanes has been achieved by reacting trifluoromethylalkenes with unstabilized sulfonium ylides. This approach offers practical access to trifluoromethylcyclopropanes under relatively mild conditions, with yields up to 97%.
Biocatalytic Cyclopropanation : Myoglobin-catalyzed transfer of trifluoromethylcarbene from 2-diazo-1,1,1-trifluoroethane has been employed to synthesize trifluoromethyl-substituted cyclopropanes with excellent diastereo- and enantioselectivity (up to 99.9% enantiomeric excess). This biocatalytic method expands the toolbox for stereoselective synthesis of trifluoromethylcyclopropanes.
Alternative Carbene Sources and Conditions
Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) : This reagent, combined with sodium iodide as an initiator, can generate difluorocarbene species that participate in cyclopropanation reactions. Though primarily used for difluorocyclopropanes, similar methodologies can be adapted for trifluoromethylcyclopropane synthesis, offering safety and commercial availability advantages.
Difluorocarbene Generation from Halodifluoroacetates : Sodium bromodifluoroacetate and sodium chlorodifluoroacetate salts have been used as difluorocarbene sources in cyclopropanation reactions. These reagents decompose thermally to generate the carbene species that add to alkenes to form fluorinated cyclopropanes. Sodium bromodifluoroacetate is preferred due to better stability and ease of handling.
Functional Group Transformation to Carbonyl Fluoride
After assembling the trifluoromethylcyclopropane core, the next critical step is converting the corresponding carboxylic acid or ester derivative into the carbonyl fluoride.
Conversion of Carboxylic Acid to Acid Chloride
- The acid form of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid can be converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions. This step is well-established in organic synthesis and provides a reactive intermediate for further transformation.
Synthesis of Carbonyl Fluoride
The acid chloride intermediate can be reacted with fluorinating agents such as hydrogen fluoride-pyridine complexes or other fluoride sources to replace the chlorine atom with fluorine, yielding the carbonyl fluoride functional group.
Alternatively, direct fluorination of the acid chloride or carboxylic acid using reagents like sulfur tetrafluoride or Deoxo-Fluor® has been reported to afford acid fluorides, though these reagents require careful handling due to their toxicity and reactivity.
Representative Procedure from Literature
A patent describing the preparation of trifluoromethyl-substituted ketones outlines a multi-step sequence:
- Starting from a reactant bearing a carboxylate geminal to an ester group, substitution of the carboxylate with a trifluoromethyl group is performed.
- The ester is hydrolyzed to the corresponding acid.
- The acid is converted to the acid chloride using chromic anhydride and pyridine in anhydrous methylene chloride.
- The acid chloride is then reacted with organometallic reagents to form ketones or further transformed to acid fluorides as needed.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis of the Carbonyl Fluoride Group
The carbonyl fluoride moiety undergoes hydrolysis under aqueous conditions, yielding 1-(trifluoromethyl)cyclopropanecarboxylic acid. This reaction proceeds via nucleophilic attack by water or hydroxide ions, as observed in analogous acyl fluorides .
| Conditions | Product | Mechanistic Notes |
|---|---|---|
| H₂O (neutral pH) | 1-(Trifluoromethyl)cyclopropanecarboxylic acid | Slow hydrolysis via nucleophilic substitution. |
| NaOH (basic conditions) | Sodium salt of the carboxylic acid | Accelerated due to stronger nucleophile (OH⁻). |
The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating hydrolysis .
Nucleophilic Substitution at the Carbonyl Carbon
The fluoride atom in the carbonyl group is susceptible to displacement by nucleophiles such as amines, alcohols, or thiols. For example, reaction with methanol produces the corresponding methyl ester:
| Nucleophile | Product | Catalyst/Reagents |
|---|---|---|
| Methanol | Methyl 1-(trifluoromethyl)cyclopropanecarboxylate | Pyridine (HF scavenger) |
| Aniline | N-Phenylamide derivative | Base (e.g., Et₃N) |
This reactivity aligns with trends observed in hypervalent iodine trifluoromethylation reagents, where carbonyl fluorides act as electrophilic intermediates .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under radical or thermal conditions. For instance, silver-mediated radical reactions (as reported in gem-difluoroolefin transformations) can induce cleavage of the cyclopropane C–C bonds :
The trifluoromethyl group stabilizes radical intermediates, promoting selective bond cleavage .
Decarbonylation Reactions
Under thermal or photolytic conditions, the compound may undergo decarbonylation, releasing COF₂ and forming 1-(trifluoromethyl)cyclopropane:
| Conditions | Byproduct | Yield |
|---|---|---|
| 150–200°C, inert gas | COF₂ | Moderate |
This parallels decarbonylation pathways observed in related acyl fluorides .
Electrophilic and Radical Trifluoromethylation
While the compound itself is not a trifluoromethylation reagent, its decomposition products (e.g., CF₃ radicals) may participate in radical chain reactions. Silver-mediated systems (e.g., AgF) can facilitate such processes :
| Reaction Partner | Product | Role of CF₃ Group |
|---|---|---|
| Alkenes | Trifluoromethylated alkanes | CF₃ radical addition to double bonds |
Stability and Handling Considerations
Scientific Research Applications
1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonyl fluoride group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
1-Chlorocyclopropane-1-carbonyl Chloride (CAS 73492-25-8)
Key Differences :
1-Fluorocyclopropane-1-carboxylic Acid (CAS Not Specified)
Key Differences :
- The carboxylic acid group (-COOH) in 1-fluorocyclopropane-1-carboxylic acid confers higher acidity and water solubility compared to the electrophilic -COF group.
Fluorinated Cyclopropane Derivatives
1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide (CAS 1511939-66-4)
Key Differences :
- The carboxamide group in the latter compound introduces hydrogen-bonding capability, making it more suited for drug design compared to the electrophilic -COF group.
3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5)
Key Differences :
- The cyclopropane ring in the target compound imposes significant steric strain, enhancing reactivity in ring-opening reactions compared to linear analogs.
Research Findings and Trends
- Reactivity : The -COF group in 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride is more reactive toward nucleophiles (e.g., amines, alcohols) than carboxylic acids or carboxamides, enabling efficient fluorination .
- Stability : Hydrochloride salts (e.g., cyclopropanamine derivatives ) exhibit superior water solubility, whereas the target compound’s stability relies on anhydrous conditions due to -COF’s hydrolytic sensitivity.
- Safety : Carbonyl fluorides generally require stringent handling (e.g., ventilation, PPE) but pose lower acute toxicity than chlorinated analogs .
Biological Activity
1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride (CAS No. 277756-43-1) is a fluorinated compound notable for its unique structural characteristics and potential biological applications. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them attractive candidates in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of 1-(trifluoromethyl)cyclopropane-1-carbonyl fluoride typically involves the use of trifluoromethylated reagents and cyclopropanation techniques. Recent advancements in photocatalytic methods have allowed for more efficient production of trifluoromethyl-substituted cyclopropanes, including this compound.
Chemical Properties:
- Molecular Formula: C4H3F4O
- Molecular Weight: 150.07 g/mol
- IUPAC Name: 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride
Biological Activity
The biological activity of 1-(trifluoromethyl)cyclopropane-1-carbonyl fluoride is primarily attributed to its interactions with various biological targets. The trifluoromethyl group can influence the compound's binding affinity to enzymes and receptors, potentially leading to varied pharmacological effects.
Research indicates that compounds with trifluoromethyl groups may modulate signaling pathways involved in inflammation and neurotransmission. The specific mechanisms can include:
- Inhibition of Enzymatic Activity: Similar compounds have shown inhibition of enzymes related to inflammatory responses.
- Receptor Modulation: Trifluoromethylated compounds can act as ligands for various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of trifluoromethylated compounds, providing insights into their potential applications:
-
Anti-inflammatory Properties:
A study demonstrated that related trifluoromethyl compounds exhibited significant anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines in macrophages . -
Neuroprotective Effects:
Research has indicated that trifluoromethyl-substituted cyclopropanes may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases . -
Pharmacokinetics:
The introduction of a trifluoromethyl group has been shown to enhance the metabolic stability of certain drugs, leading to prolonged bioavailability .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving trifluoromethylated cyclopropanes:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(trifluoromethyl)cyclopropane-1-carbonyl fluoride in the laboratory?
- Methodological Answer : Synthesis typically involves cyclopropanation of trifluoromethyl precursors followed by fluorination. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diazo compounds, while carbonyl fluoride groups may be introduced via fluorinating agents like hydrogen fluoride (HF) or tetrabutylammonium fluoride (TBAF). Reaction conditions must avoid hydrolysis of the carbonyl fluoride group; anhydrous solvents (e.g., THF) and inert atmospheres are critical . Monitoring via thin-layer chromatography (TLC) or NMR ensures intermediate stability .
Q. How should researchers handle 1-(trifluoromethyl)cyclopropane-1-carbonyl fluoride to mitigate hazards?
- Methodological Answer : The compound’s hazards include reactivity of the carbonyl fluoride group (hydrolysis to HF) and potential toxicity. Use fume hoods, HF-resistant gloves, and calcium gluconate gel as a first-aid measure for HF exposure. Storage requires airtight containers under inert gas (e.g., argon) to prevent moisture ingress .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 19F NMR : Resolves trifluoromethyl (-CF₃) and carbonyl fluoride (-COF) signals, with chemical shifts typically between -60 to -80 ppm for -CF₃ and 0 to -20 ppm for -COF .
- IR Spectroscopy : Confirms carbonyl fluoride absorption near 1850–1900 cm⁻¹.
- X-ray Crystallography : Resolves cyclopropane ring geometry and fluorine substituent positions, though crystal growth may require low-temperature conditions .
Advanced Research Questions
Q. How does cyclopropane ring strain influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The cyclopropane ring’s angle strain increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the trifluoromethyl group may reduce accessibility. Computational studies (DFT) can quantify strain energy and predict regioselectivity. Experimental validation involves comparing reaction rates with non-strained analogs (e.g., cyclohexane derivatives) .
Q. What strategies resolve contradictions in reported stability data under acidic or basic conditions?
- Methodological Answer : Discrepancies arise from varying solvent polarities and water content. For example, in anhydrous THF, the compound may tolerate mild bases (e.g., Et₃N), but trace water accelerates decomposition. Systematic stability studies using Karl Fischer titration to control moisture levels and HPLC to track degradation products are recommended. Contrast with structurally similar compounds (e.g., 1-(trifluoromethyl)cyclobutanecarbonyl fluoride) highlights ring-size effects on stability .
Q. How can researchers optimize fluorination steps to minimize byproducts like HF or oligomers?
- Methodological Answer : Fluorination via gas-phase reactions (e.g., Cl/F exchange using SF₄) reduces solvent-mediated side reactions. Alternatively, flow chemistry enables precise control of residence time and temperature, limiting oligomer formation. Post-reaction quenching with molecular sieves or CaO traps residual HF. Mass spectrometry (MS) and 19F NMR quantify byproduct ratios .
Q. What computational methods best predict the compound’s behavior in catalytic cycles (e.g., as a fluorinating agent)?
- Methodological Answer : Density Functional Theory (DFT) with solvent models (e.g., PCM for THF) calculates transition states for fluorination steps. Key parameters include Fukui indices for electrophilicity and Hirshfeld charges for fluorine atom reactivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots correlates computational predictions with observed reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
